molecular formula C13H15Cl2NO2 B1604107 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 300552-38-9

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B1604107
CAS No.: 300552-38-9
M. Wt: 288.17 g/mol
InChI Key: SHMRWZNLGYJXLG-UHFFFAOYSA-N
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Description

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 300552-38-9) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery research. It features a distinctive spiro[chroman-2,4'-piperidine] core structure, which is recognized as an important pharmacophore in the development of novel biologically active compounds . This compound serves as a versatile building block for the synthesis of potential therapeutic agents. Its molecular framework, which incorporates a chlorinated aromatic ring system fused to a spirocyclic system containing a piperidine moiety, is particularly valuable for creating structurally diverse compound libraries aimed at exploring new chemical space . Researchers primarily utilize this compound in the design and development of molecules targeting neurological disorders, including investigations for depression, anxiety, and schizophrenia, due to its potential to interact with specific receptors in the central nervous system . The piperidine and chromanone subunits within its structure are known to contribute favorably to the pharmacokinetic properties of drug candidates, potentially enhancing bioavailability and metabolic stability . The chromanone scaffold, a key component of this molecule, is a privileged structure in medicinal chemistry known to exhibit a wide range of pharmacological activities, as demonstrated by various synthetic and natural analogs . Please handle this material with care. This product is intended for research purposes in a laboratory setting and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRWZNLGYJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624876
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300552-38-9
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Piperidone Hydrochloride Hydrate Intermediate

A crucial intermediate in the synthesis is 4-piperidone hydrochloride hydrate, which serves as the piperidinone moiety precursor.

  • According to patent WO2022195497A1, the process involves:
    • Reacting suitable starting materials under controlled conditions to form 4-piperidone.
    • Hydrating and converting it into the hydrochloride salt to improve stability.
    • The method employs acid catalysts such as hydrochloric acid and solvents like isopropanol or methanol.
    • The reaction parameters, including temperature, pH, and reaction time, are optimized to maximize yield and purity.
    • Work-up procedures include filtration and drying to obtain the crystalline hydrochloride hydrate form.

This intermediate is critical for subsequent spirocyclization steps.

Spirocyclization to Form 6-Chlorospiro[chroman-2,4'-piperidin]-4-one Core

  • The spiro linkage is formed by cyclizing the chroman moiety onto the piperidinone ring.
  • This typically involves:
    • Condensation reactions between chroman derivatives and the piperidinone intermediate.
    • Use of acid catalysts such as toluene-4-sulfonic acid to facilitate ring closure.
    • Controlled addition of reagents to ensure regioselective formation of the spiro center.
    • Reaction solvents may include aprotic solvents or mixtures that support solubility and reaction kinetics.
  • Chlorination at the 6-position of the chroman ring is introduced either before or after spirocyclization using selective chlorinating agents under mild conditions to avoid over-chlorination or ring degradation.

Conversion to Hydrochloride Salt

  • The final compound is converted into its hydrochloride salt form to enhance solubility and stability.
  • This is achieved by treating the free base with hydrochloric acid in appropriate solvents.
  • The salt formation is confirmed by crystallization and purity analysis.

Preparation Data and Stock Solution Formulation

A practical aspect of working with 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is preparing stock solutions for research and biological assays.

The following table summarizes the preparation of stock solutions based on the compound's molecular weight and desired molarity, as provided by GlpBio:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.4702 0.694 0.347
5 17.3509 3.4702 1.7351
10 34.7017 6.9403 3.4702
  • Preparation involves dissolving the compound in DMSO to create a master stock solution.
  • For in vivo formulations, the DMSO stock is diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
  • Physical aids such as vortexing, ultrasound, or mild heating may be used to facilitate dissolution.
  • The order of solvent addition is critical to maintain solution clarity and compound stability.

Summary of Key Research Findings

  • The patented process for 4-piperidone hydrochloride hydrate provides a robust and scalable route to a key intermediate, which is vital for subsequent spirocyclization.
  • Acid catalysis and controlled reaction conditions are essential for efficient spirocyclization and selective chlorination.
  • The hydrochloride salt form enhances the compound's physicochemical properties, making it suitable for biological applications.
  • Stock solution preparation protocols emphasize solvent compatibility and stepwise dilution to maintain compound integrity and solubility.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the chroman ring into a more oxidized form, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the piperidine ring, affecting the overall stability and reactivity of the compound.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique structural properties

Mechanism of Action

The mechanism of action of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride can be contextualized against analogues with modifications to the chroman core, halogen substituents, or piperidine moiety. Below is a detailed comparison:

Halogen-Substituted Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings References
6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride Fluorine (F) C₁₃H₁₅ClFNO₂ 271.72 Exhibits reduced cytotoxicity compared to the chloro derivative, likely due to weaker electron-withdrawing effects of fluorine. Demonstrated moderate activity in melanoma models (IC₅₀: ~15–20 µM).
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride Bromine (Br) C₁₃H₁₅BrClNO₂ 333.63 Bulky bromine substituent enhances lipophilicity but reduces solubility. Shows comparable anticancer activity to the chloro derivative (IC₅₀: 8–12 µM in colorectal cancer models).

Hydroxy- and Methyl-Substituted Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings References
6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride Hydroxyl (-OH) C₁₃H₁₆ClNO₃ 269.72 Improved aqueous solubility due to polar hydroxyl group. Lower cytotoxicity (IC₅₀: >50 µM) but higher selectivity in breast cancer cells.
6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride Methyl (-CH₃) C₁₄H₁₈ClNO₂ 267.75 Methyl group enhances metabolic stability. Moderate activity against ovarian cancer (IC₅₀: 18–25 µM).

Thiophene-Modified Analogues

Compound Name (Example) Structural Feature Molecular Formula Molecular Weight (g/mol) Key Findings References
7-(5-((Substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride Thiophene side chain Variable ~350–400 Thiophene derivatives exhibit enhanced apoptosis induction. Compound 40 showed IC₅₀ = 13.15 µM in melanoma with high selectivity (SI = 13.37).

Key Structure-Activity Relationships (SAR)

Halogen Effects : Chlorine at the 6-position optimizes electron-withdrawing effects, enhancing binding to target proteins (e.g., tubulin or kinases) compared to fluorine or bromine .

Polar Substituents : Hydroxyl groups improve solubility but reduce membrane permeability, leading to lower cytotoxicity despite higher selectivity .

Spirocyclic Rigidity: The spiro[chroman-piperidine] scaffold confers conformational restraint, improving target specificity over non-spiro analogues .

Side-Chain Modifications : Thiophene-containing derivatives (e.g., compound 40) show enhanced apoptotic activity, likely due to additional hydrogen bonding or π-π stacking interactions .

Biological Activity

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a spiro structure that combines a chroman ring with a piperidine moiety. The presence of the chlorine atom at the 6th position of the chroman ring is believed to enhance its lipophilicity and influence its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Activity Description
Anticancer Inhibits proliferation of cancer cells by targeting specific enzymes involved in growth regulation.
Antimicrobial Exhibits antibacterial and antifungal properties against various pathogens.
Anti-inflammatory Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

The primary mechanisms through which this compound exerts its effects include:

  • Enzymatic Inhibition : The compound interacts with key enzymes involved in cell signaling pathways, leading to reduced cell growth and division.
  • Biochemical Pathways : It disrupts pathways associated with cancer cell proliferation and inflammation, thereby potentially providing therapeutic benefits in oncology and inflammatory diseases.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of spiro[chromane-2,4'-piperidine] derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) between 15 to 25 µg/mL, suggesting effective antibacterial properties .

Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound revealed its ability to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. How is the compound’s mechanism of action elucidated at the molecular level, particularly regarding apoptosis induction?

  • Methodological Answer : Mechanistic studies involve Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) and cell cycle analysis via propidium iodide staining. Compound 16, for example, increases sub-G1 populations (3-fold at 24 hours) and upregulates pro-apoptotic Bax/Bcl-2 ratios in MCF-7 cells .

Q. What computational methods support the design of novel derivatives with improved target affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to acetyl-CoA carboxylase or tubulin, validated by in vitro enzyme inhibition assays. QSAR models optimize substituent electronegativity and steric parameters to enhance target engagement .

Q. How are synthetic byproducts or impurities characterized, and what strategies mitigate their formation?

  • Methodological Answer : LC-MS and GC-MS identify common byproducts (e.g., dechlorinated intermediates). Process optimization, such as slow addition of chlorinating agents (e.g., POCl3) at 0–5°C, reduces side reactions. Recrystallization from ethanol/water mixtures improves final purity (>99%) .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Critical parameters include maintaining anhydrous conditions (via molecular sieves) and precise temperature control (±2°C). Pilot-scale reactions use continuous flow reactors to enhance mixing and heat transfer, achieving >85% yield consistency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
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6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

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